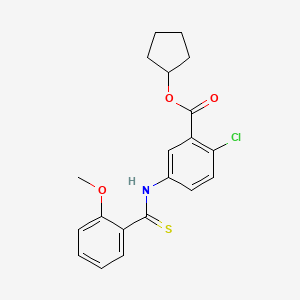

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester

Description

This compound is a benzoic acid derivative featuring a 2-chloro substituent on the aromatic ring, a thioxomethylamino group at the 5-position with a 2-methoxyphenyl substituent, and a cyclopentyl ester. Its molecular formula is C₁₉H₁₉ClN₂O₃S, with a molar mass of 390.88 g/mol. The structural complexity of this compound, including the aromatic thioxomethyl group and cyclopentyl ester, distinguishes it from simpler benzoic acid derivatives.

Properties

CAS No. |

135813-04-6 |

|---|---|

Molecular Formula |

C20H20ClNO3S |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

cyclopentyl 2-chloro-5-[(2-methoxybenzenecarbothioyl)amino]benzoate |

InChI |

InChI=1S/C20H20ClNO3S/c1-24-18-9-5-4-8-15(18)19(26)22-13-10-11-17(21)16(12-13)20(23)25-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,26) |

InChI Key |

NTKKGOUYTCUFDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-chloro-5-aminobenzoic acid Intermediate

A critical precursor in the synthesis is 2-chloro-5-aminobenzoic acid , which is prepared via nitration and reduction steps starting from ortho-chlorobenzoic acid:

Nitration : Ortho-chlorobenzoic acid is nitrated using a mixture of nitric acid and concentrated sulfuric acid at low temperatures (below 5 °C) to selectively produce 2-chloro-5-nitrobenzoic acid with minimal side products such as 2-chloro-3-nitrobenzoic acid. The low temperature controls regioselectivity and reduces dinitro formation.

Reduction : The nitro group is reduced to an amino group using iron filings and glacial acetic acid in boiling water. The reaction is maintained at 95-100 °C during addition and for several hours afterward. The mixture is then neutralized, decolorized, and acidified to precipitate pure 2-chloro-5-aminobenzoic acid with yields around 70% and melting point 187-188 °C.

Formation of the Thioxomethylamino Substituent

The introduction of the thioxomethylamino group linked to the 2-methoxyphenyl moiety typically involves:

Reaction of the 2-chloro-5-aminobenzoic acid intermediate with a suitable thioxomethylating agent derived from 2-methoxyaniline or its derivatives.

The thioxomethyl group is introduced via nucleophilic substitution or condensation reactions involving thiourea or related sulfur-containing reagents, which form the thioxomethyl bridge between the amino group and the 2-methoxyphenyl ring.

Reaction conditions often include the use of polar aprotic solvents such as dimethylformamide or tetrahydrofuran, bases like potassium carbonate, and controlled temperatures ranging from room temperature to reflux depending on the step.

Esterification to Form the Cyclopentyl Ester

The final step involves esterification of the benzoic acid moiety with cyclopentanol:

This is typically achieved by reacting the acid intermediate with cyclopentanol in the presence of coupling agents or acid catalysts.

Common methods include Fischer esterification under acidic conditions or use of activating agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to promote ester bond formation under milder conditions.

Purification is achieved by chromatographic techniques or recrystallization to ensure high purity of the cyclopentyl ester product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitration | Ortho-chlorobenzoic acid, HNO3/H2SO4, <5 °C | 2-chloro-5-nitrobenzoic acid, regioselective |

| 2 | Reduction | Fe filings, glacial acetic acid, boiling water | 2-chloro-5-aminobenzoic acid, ~70% yield |

| 3 | Thioxomethylamino formation | 2-chloro-5-aminobenzoic acid + 2-methoxyaniline derivative + thiourea or equivalent, base, aprotic solvent | Introduction of thioxomethylamino group |

| 4 | Esterification | Cyclopentanol, acid catalyst or coupling agent | Formation of cyclopentyl ester |

| 5 | Purification | Chromatography, recrystallization | High purity final compound |

Research Findings and Optimization Notes

Temperature control during nitration is critical to maximize yield and purity of the nitro intermediate and minimize side products.

The reduction step benefits from maintaining ferrous ion presence (confirmed by potassium ferricyanide test) to ensure complete conversion of nitro to amino groups.

Use of polar aprotic solvents and bases like potassium carbonate enhances nucleophilic substitution efficiency in thioxomethylamino group formation.

Esterification under mild conditions with coupling agents avoids decomposition of sensitive functional groups and improves overall yield.

Purification by chromatographic methods is essential due to the complexity and potential side reactions in multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

Benzoic acid derivatives are known for their biological activities, including antimicrobial and anti-inflammatory properties. The specific compound under discussion has shown promise in several areas:

Antimicrobial Activity

Studies have indicated that benzoic acid derivatives can exhibit significant antimicrobial properties. The presence of the thioxomethyl group may enhance its efficacy against various pathogens. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

Research has suggested that certain benzoic acid derivatives possess anti-inflammatory properties. The unique structure of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester could lead to the development of new anti-inflammatory drugs that target specific pathways involved in inflammation.

Agrochemical Applications

The structural features of this compound also lend themselves to potential applications in agriculture:

Herbicide Development

The chloro and thioxomethyl groups may provide herbicidal activity, allowing for the development of new herbicides that can target specific weeds while minimizing damage to crops. Research into similar compounds has shown promise in selective herbicide formulations.

Pesticide Formulations

Given its potential biological activity, this compound may also be explored as an active ingredient in pesticide formulations aimed at controlling pests in agricultural settings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Differentiators

Ester Group : Cyclopentyl enhances lipophilicity and stability compared to cyclopropyl or ethyl esters.

Molecular Weight : The target compound’s higher molar mass (390.88 g/mol) may influence pharmacokinetics, such as tissue penetration and clearance rates.

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. Among these, Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester (CAS Number: 135813-04-6) is notable for its potential therapeutic applications. This article explores its biological activity through various studies, including pharmacokinetics, anti-inflammatory effects, and analgesic properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a chloro substituent, a methoxyphenyl group, and a thioxomethyl amino moiety, which contribute to its unique pharmacological profile.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research indicates that the compound exhibits a moderate elimination half-life of approximately 39.4 minutes when administered at a dose of 45 mg/kg in rat models. The maximum plasma concentration () was found to be 0.57 μg/mL with an area under the curve (AUC) of 66.3 μg min/mL . These findings suggest a slower onset of action compared to traditional analgesics like acetylsalicylic acid (ASA), indicating potential for prolonged therapeutic effects.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound were evaluated using lipopolysaccharide (LPS)-induced inflammation models in rats. The results demonstrated that the compound significantly inhibited inflammatory responses by modulating cyclooxygenase (COX) pathways and reducing NF-κB signaling activity . This suggests that it may serve as a novel therapeutic agent for COX-related inflammatory diseases.

Analgesic Activity

The analgesic efficacy was assessed through various pain models, including the writhing test induced by acetic acid and the hot plate test. The compound exhibited dose-dependent analgesic effects, with effective doses ranging from 12.5 mg/kg to 200 mg/kg. Notably, it showed superior efficacy compared to ASA in reducing nociceptive responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vivo Analgesic Studies : In one study, rats treated with the compound showed a significant increase in pain threshold during heat-induced tests compared to control groups . This highlights its potential as an effective analgesic agent.

- Toxicological Assessments : Toxicity studies indicated that the compound has a lower incidence of gastric mucosal damage compared to ASA, suggesting a safer profile for long-term use .

- Molecular Docking Studies : Computational analyses have shown promising binding affinities with COX-2 receptors, which are critical targets for anti-inflammatory drugs. This reinforces the potential mechanism of action for its analgesic and anti-inflammatory properties .

Summary of Findings

| Parameter | Value |

|---|---|

| CAS Number | 135813-04-6 |

| Molecular Formula | C₁₉H₂₂ClN₁O₃S |

| 0.57 μg/mL | |

| AUC | 66.3 μg min/mL |

| Elimination Half-Life | 39.4 minutes |

| Effective Dose Range | 12.5 - 200 mg/kg |

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Synthesis typically involves multi-step reactions: (1) coupling 2-chloro-5-aminobenzoic acid with 2-methoxyphenyl isothiocyanate to form the thioxomethylamino intermediate, followed by (2) esterification with cyclopentanol under acid catalysis (e.g., H₂SO₄). Characterization requires a combination of NMR (¹H/¹³C), FT-IR (to confirm ester C=O at ~1700 cm⁻¹ and thiourea C=S at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . Purity should be verified via HPLC with UV detection (λ = 254 nm) and a C18 column using acetonitrile/water gradients.

Q. How can the aqueous solubility and stability of this compound be experimentally determined?

Solubility can be measured using the shake-flask method: equilibrate excess compound in buffered solutions (pH 1–13) at 25°C, filter, and quantify via UV-Vis spectroscopy (calibration curve required). Stability studies involve incubating the compound in relevant solvents (e.g., DMSO, PBS) at 4°C, 25°C, and 37°C, with periodic sampling over 72 hours. Degradation products are analyzed via LC-MS/MS . For cyclopentyl esters, hydrolysis under alkaline conditions is a common degradation pathway; monitor pH-dependent stability .

Q. What spectroscopic techniques are critical for confirming the thiourea and ester functional groups?

- FT-IR : Thiourea C=S stretch appears at 1200–1250 cm⁻¹; ester C=O at ~1720 cm⁻¹.

- NMR : In ¹H NMR, the cyclopentyl ester’s protons resonate as multiplet peaks at δ 1.5–2.5 ppm. The aromatic protons of the 2-methoxyphenyl group show distinct splitting patterns (e.g., doublets for ortho-substituents). In ¹³C NMR, the thiourea carbon (C=S) appears at ~180 ppm, and the ester carbonyl at ~168 ppm .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic structure and predict reactivity?

Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiourea).

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions; a small HOMO-LUMO gap (<4 eV) suggests high reactivity.

- Binding energies : For interactions with biological targets (e.g., enzymes), employ molecular docking paired with DFT-optimized geometries .

Q. What experimental design mitigates contradictions in observed vs. predicted bioactivity?

If in vitro assays show lower activity than computational predictions:

- Solubility correction : Adjust for bioavailability using logP calculations (CLOGP or XLogP3). A high logP (>4) may indicate poor aqueous solubility, requiring formulation with surfactants (e.g., Tween-80) .

- Metabolite screening : Use liver microsomes (human/rat) to identify Phase I/II metabolites that could deactivate the compound. LC-HRMS tracks hydroxylation or glucuronidation .

Q. How can substituent effects on the cyclopentyl ester’s stability be systematically studied?

Design a QSAR (quantitative structure-activity relationship) study:

- Variables : Electron-withdrawing/donating groups on the 2-methoxyphenyl ring (e.g., NO₂, CH₃).

- Metrics : Hydrolysis rate constants (k) in PBS (pH 7.4) and activation energy (Eₐ) via Arrhenius plots.

- Computational support : Hammett constants (σ) correlate with k values; DFT calculates transition states for ester hydrolysis .

Q. What strategies resolve discrepancies in chromatographic purity assessments?

If HPLC and NMR purity data conflict:

- Orthogonal methods : Use GC-MS for volatile impurities or ICP-MS for metal catalysts (e.g., Pd from coupling reactions).

- NMR relaxation delays : Increase D1 (≥5 s) to detect low-concentration impurities in ¹H NMR.

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks to confirm structural integrity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.